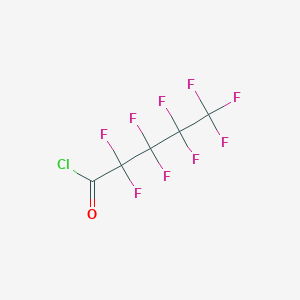
4-Chlor-2-ethoxy-5-fluorpyrimidin
Übersicht
Beschreibung
4-Chloro-2-ethoxy-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethoxy-5-fluoropyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical biology: It is employed in the study of enzyme mechanisms and the development of chemical probes.
Wirkmechanismus
Target of Action
It is known that fluoropyrimidines, a class of compounds to which 4-chloro-2-ethoxy-5-fluoropyrimidine belongs, often target enzymes involved in nucleotide synthesis, such as thymidylate synthase .
Mode of Action
Fluoropyrimidines typically exert their effects by being incorporated into the dna or rna of cells, disrupting their function and leading to cell death .
Biochemical Pathways
Fluoropyrimidines are known to interfere with the synthesis of nucleotides, which are essential for dna replication and rna transcription .
Pharmacokinetics
Fluoropyrimidines are generally well-absorbed and widely distributed throughout the body .
Result of Action
Fluoropyrimidines typically lead to cell death by disrupting dna replication and rna transcription .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of fluoropyrimidines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically involves the reaction of 4-chloro-5-fluoropyrimidine with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
4-Chloro-5-fluoropyrimidine+Ethyl alcoholBase, Reflux4-Chloro-2-ethoxy-5-fluoropyrimidine
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-ethoxy-5-fluoropyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethoxy-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura coupling:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-fluoropyrimidine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-5-fluoropyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Chloro-2-ethoxypyrimidine: Similar but lacks the fluorine atom, affecting its electronic properties.
Uniqueness
4-Chloro-2-ethoxy-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for further functionalization. The ethoxy group also provides additional synthetic handles for derivatization.
Eigenschaften
IUPAC Name |
4-chloro-2-ethoxy-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSCQCSEWBHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376613 | |
| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56076-20-1 | |
| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















